molecular formula C21H17ClN6O5 B2778626 5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171203-58-9

5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2778626
CAS No.: 1171203-58-9
M. Wt: 468.85
InChI Key: FHFSBPLNQWRIJU-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused pyrrolo[3,4-d][1,2,3]triazole-dione core substituted with a 3-chlorophenyl group and a 1,2,4-oxadiazole ring bearing a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

5-(3-chlorophenyl)-3-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O5/c1-31-13-6-7-14(15(9-13)32-2)19-23-16(33-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)12-5-3-4-11(22)8-12/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFSBPLNQWRIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)Cl)N=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting with the preparation of the core triazole-dione structure. This is followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through various organic reactions such as nucleophilic substitution and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds based on substituent variations, synthetic pathways, and inferred properties:

Compound Core Structure Key Substituents Reported Properties/Applications Reference
Target Compound : 5-(3-Chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-pyrrolotriazole-dione Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 3-Chlorophenyl; 1,2,4-oxadiazole with 2,4-dimethoxyphenyl Hypothesized bioactivity based on triazole-oxadiazole hybrids (antimicrobial/anticancer potential)
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)pyrrolo[3,4-d]isoxazole-4,6-dione Pyrrolo[3,4-d]isoxazole-dione 2-Chlorophenyl; 4-dimethylaminophenyl; 2-methylphenyl Structural analog with potential CNS activity due to lipophilic substituents
3-(3-Chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-triazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidinone 3-Chlorophenyl; 1,2,4-oxadiazole with 2,4-dimethoxyphenyl Similar substituents but divergent core (pyrimidinone vs. triazole-dione); unknown bioactivity
6-(2,6-Dichlorophenyl)-3-(3-methylpyrazol-5-yl)-triazolo[3,4-b]thiadiazine-7-carboxylic acid Triazolo[3,4-b]thiadiazine 2,6-Dichlorophenyl; 3-methylpyrazole; carboxylic acid Demonstrated anti-inflammatory activity comparable to celecoxib in computational models

Key Observations:

Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with the 2-chlorophenyl substituent in . The 2,4-dimethoxyphenyl moiety on the oxadiazole ring could enhance solubility compared to non-polar substituents (e.g., methyl or chloro groups in other analogs) .

Core Structure Implications: The pyrrolotriazole-dione core of the target compound differs from the triazolothiadiazine in . Thiadiazine derivatives often exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation . The triazolo[4,5-d]pyrimidinone analog in shares functional groups but lacks the fused pyrrolo ring system, which may limit conformational flexibility compared to the target compound .

Synthetic Accessibility :

  • Compounds with oxadiazole and triazole motifs (e.g., ) are typically synthesized via cyclocondensation or nucleophilic substitution reactions, suggesting feasible scalability for the target compound .

Computational Predictions :

  • Lipophilicity (LogP) and drug-likeness parameters for the target compound can be inferred from analogs in , which used SwissADME for pharmacokinetic profiling. Dimethoxyphenyl groups may lower LogP, improving aqueous solubility relative to dichlorophenyl derivatives .

Biological Activity

The compound 5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring fused with a pyrrole moiety and substituted with chlorophenyl and dimethoxyphenyl groups. The presence of these functional groups contributes to its unique chemical properties and biological interactions.

Property Value
Molecular Formula C20H18ClN5O3
Molecular Weight 405.84 g/mol
CAS Number 1040645-62-2
IUPAC Name 5-(3-chlorophenyl)-1-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant antitumor properties. For instance, a study demonstrated that derivatives of oxadiazole showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under review was tested against breast cancer cells (MCF-7) and exhibited notable inhibitory effects on cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. Molecular docking studies have suggested that it may inhibit key enzymes involved in tumor growth and metastasis. For example:

  • Prostaglandin D Synthase Inhibition: The compound has been docked with human prostaglandin reductase (PTGR2), revealing potential binding interactions that could inhibit prostaglandin synthesis—a pathway often exploited by tumors for growth .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promise as an antimicrobial agent. Studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Antitumor Efficacy in MCF-7 Cells

A recent experimental study evaluated the cytotoxicity of the compound on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value: 12 µM
  • Mechanism: Induction of apoptosis as confirmed by Annexin V/PI staining.

This study highlights the potential of this compound as a lead for developing new antitumor agents.

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

Another study assessed the antimicrobial efficacy against Staphylococcus aureus using disk diffusion methods. The findings included:

  • Inhibition Zone Diameter: 15 mm at a concentration of 100 µg/disc.

This suggests significant antimicrobial potential warranting further investigation into its pharmacological applications.

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